Cas no 1260639-22-2 (1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate)
1260639-22-2 structure
Product Name:1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate
Número CAS:1260639-22-2
MF:C11H19NO4
Megavatios:229.27286362648
MDL:MFCD06657099
CID:842254
PubChem ID:57360963
Update Time:2025-09-19
1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate
- 1-?tert-?butyl 2-?ethyl azetidine-?1,?2-?dicarboxylate
- 1-O-tert-butyl 2-O-ethyl azetidine-1,2-dicarboxylate
- 1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate
- 1260639-22-2
- 1-t-Butyl 2-ethyl azetidine-1,2-dicarboxylate
- DTXSID30724368
- Ethyl N-Boc-azetidine-2-carboxylate
- SB22119
- P10371
- MFCD06657100
- AKOS016846045
- 1,2-Azetidinedicarboxylic acid, 1-(1,1-diMethylethyl) 2-ethyl ester
- 1-TERT-BUTYL2-ETHYLAZETIDINE-1,2-DICARBOXYLATE
- DA-31683
- 1-(tert-butyl) 2-ethyl azetidine-1,2-dicarboxylate
- CS-0054568
- 1-(tert-Butyl) 2-ethyl 1,2-azetidinedicarboxylate
- AS-50495
- 1-Boc-2-azetidinecarboxylic acid ethyl ester
- SY026028
-
- MDL: MFCD06657099
- Renchi: 1S/C11H19NO4/c1-5-15-9(13)8-6-7-12(8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3
- Clave inchi: IKEVFCBVUFBCBE-UHFFFAOYSA-N
- Sonrisas: O(C(C)(C)C)C(N1CCC1C(=O)OCC)=O
Atributos calculados
- Calidad precisa: 229.13140809g/mol
- Masa isotópica única: 229.13140809g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 6
- Complejidad: 282
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 55.8Ų
Propiedades experimentales
- Denso: 1.127±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 286.7±33.0 ºC (760 Torr),
- Punto de inflamación: 127.2±25.4 ºC,
- Disolución: 微溶 (1.9 g/L) (25 ºC),
1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200145-5g |
1-(tert-butyl) 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 95% | 5g |
$409 | 2021-06-09 | |
| Chemenu | CM200145-250mg |
1-(tert-butyl) 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 95% | 250mg |
$87 | 2023-03-07 | |
| Chemenu | CM200145-1g |
1-(tert-butyl) 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 95% | 1g |
$175 | 2023-03-07 | |
| Chemenu | CM200145-5g |
1-(tert-butyl) 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 95% | 5g |
$524 | 2023-03-07 | |
| Chemenu | CM200145-100mg |
1-(tert-butyl) 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 95% | 100mg |
$52 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1218611-1G |
1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 97% | 1g |
$115 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1218611-5G |
1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 97% | 5g |
$300 | 2024-07-21 | |
| Alichem | A449040790-5g |
1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 95% | 5g |
$450.11 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0990321-10g |
1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 95% | 10g |
$940 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1025-1G |
1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate |
1260639-22-2 | 97% | 1g |
¥ 508.00 | 2023-04-06 |
1-tert-Butyl 2-ethyl azetidine-1,2-dicarboxylate Literatura relevante
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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